molecular formula C10H11ClO B3045347 1-(4-Chloro-3-methylphenyl)propan-1-one CAS No. 105321-54-8

1-(4-Chloro-3-methylphenyl)propan-1-one

Cat. No. B3045347
M. Wt: 182.64
InChI Key: GLACWDSQAVVCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05925768

Procedure details

16 g of propionyl chloride are added dropwise to a mixture of 18 ml of o-chlorotoluene and 22.7 g of aluminum chloride and the reaction mixture is then heated at 130° C. for 3 hours. After cooling to RT, it is poured into a mixture of 100 ml of concentrated HCl and ice, extracted with ether, the organic phase is washed with saturated NaHCO3 solution and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is distilled off under reduced pressure to give 20.7 g of the expected product which crystallizes. B.p.=95° C. under 5 Pa.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>Cl>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:1](=[O:4])[CH2:2][CH3:3])=[CH:9][C:8]=1[CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
18 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
22.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.